5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-16(2)23-20-18(17-6-4-3-5-7-17)14-22-25(20)19(15)21-8-9-24-10-12-26-13-11-24/h3-7,14,21H,8-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPCJMMCHGOXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrazolo[1,5-a]pyrimidine Core
Starting Materials: 3-aminopyrazole and a suitable aldehyde or ketone.
Reaction Conditions: Condensation reaction under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the compound, potentially altering the morpholine or phenyl groups.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents.
Products: Reduced forms of the compound, possibly affecting the pyrazolo[1,5-a]pyrimidine core or other functional groups.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Can be carried out under various conditions depending on the desired substitution.
Products: Substituted derivatives, where specific groups on the compound are replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound may exhibit significant activity against various biological targets. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes. Its structure suggests potential interactions with proteins and nucleic acids, making it a valuable tool in molecular biology research.
Medicine
In medicine, compounds with similar structures have been investigated for their therapeutic potential. This compound could be explored for its efficacy in treating diseases such as cancer, inflammation, and infectious diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its diverse reactivity and potential biological activity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, altering signal transduction pathways.
Proteins: Interaction with proteins involved in cell cycle regulation, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]Pyrimidin-7-Amine Derivatives
Key Structural Differences and Implications
Side Chain Modifications: The morpholinoethyl group in the target compound replaces the pyridinylmethyl group in analogues like 10d. In Compound 32, dual 4-fluorophenyl groups increase anti-mycobacterial potency, suggesting halogenation at position 3 or 5 improves target engagement .
Substituent Effects on Bioactivity :
- 5,6-Dimethyl groups : These substituents in the target compound and 10d likely increase metabolic stability by shielding the core from oxidative enzymes .
- Fluorophenyl vs. Phenyl : Fluorine at position 3 (e.g., Compound 15a ) enhances electronegativity, improving interactions with hydrophobic binding pockets in microbial targets .
Synthetic Accessibility :
Research Findings and SAR Trends
- Anti-Mycobacterial Activity: Pyridinylmethyl-substituted analogues (e.g., Compound 32) show nanomolar MIC values against M. tuberculosis, attributed to ATP synthase inhibition. The morpholinoethyl side chain in the target compound may retain this activity while improving pharmacokinetics .
- Anti-Wolbachia Potential: Fluorinated derivatives like Compound 15a demonstrate efficacy against Wolbachia, a symbiotic bacterium in filarial nematodes. The target compound’s dimethyl groups could similarly disrupt bacterial membrane integrity .
- Toxicity Profile : Morpholine-containing compounds generally exhibit lower hERG liability compared to pyridine derivatives, reducing cardiac toxicity risks .
Biological Activity
5,6-Dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The compound's molecular formula is , with a molecular weight of approximately 410.6 g/mol. Its structural features include a pyrazolo-pyrimidine core and a morpholine substituent, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer cell proliferation.
- DNA Interaction : Studies suggest that it may bind to DNA, disrupting replication and transcription processes.
- Cell Cycle Arrest : The compound appears to induce cell cycle arrest in cancer cell lines, leading to apoptosis.
In vitro Studies
In vitro assays have demonstrated the compound's efficacy against several cancer cell lines. Below is a summary of key findings:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung) | 2.12 | MTS Cytotoxicity |
| HCC827 (Lung) | 5.13 | BrdU Proliferation |
| NCI-H358 (Lung) | 0.85 | MTS Cytotoxicity |
These results indicate that the compound exhibits significant cytotoxic effects on lung cancer cell lines, particularly A549 and NCI-H358.
Mechanistic Insights
Research indicates that the compound's antitumor activity is linked to its ability to inhibit DNA-dependent enzymes and disrupt cellular signaling pathways associated with tumor growth. The presence of specific functional groups in its structure enhances its binding affinity to target proteins.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Antitumor Activity : A study published in PMC evaluated the compound's effect on lung cancer models, revealing substantial tumor growth inhibition in vivo at doses as low as 0.85 µM, suggesting its potential as a candidate for further development in cancer therapy .
- Antimicrobial Properties : Preliminary tests also indicated that the compound possesses antimicrobial activity against various pathogens, opening avenues for its use beyond oncology .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and what methodological considerations are critical for yield optimization?
- Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of aminopyrazole precursors with β-diketones or enaminones under reflux conditions (e.g., ethanol, 80–100°C) .
- Step 2 : Introduction of the morpholinoethylamine side chain via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) with a base (e.g., triethylamine) to enhance reactivity .
- Yield Optimization : Monitor reaction progress with TLC/HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Final yields typically range from 45–65% .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
- Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methyl groups at C5/C6, morpholine ring protons at δ 2.4–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ expected ~434.2 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm ≥95% purity .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Answer :
- In vitro assays :
- Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays .
- Cytotoxicity profiling (e.g., IC50 determination in cancer cell lines via MTT assay) .
- SAR foundation : Compare activity against analogs lacking the morpholine or dimethyl groups to identify critical pharmacophores .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) contradictions between in vitro and cellular assays be resolved for this compound?
- Answer : Discrepancies often arise from differences in membrane permeability or metabolic stability. Mitigation strategies include:
- Caco-2 assays : Quantify permeability and efflux ratios .
- Metabolite ID : Use LC-MS/MS to identify degradation products in cell lysates .
- Orthogonal assays : Validate target engagement via thermal shift or SPR binding assays .
Q. What computational strategies are effective for predicting binding modes and off-target risks?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., prioritize residues within 4Å of the morpholine group) .
- Off-target profiling : Leverage cheminformatics tools (e.g., SwissTargetPrediction) to assess similarity to known ligands of GPCRs or ion channels .
Q. How can reaction scalability challenges (e.g., low yields in morpholine-ethylamine coupling) be addressed?
- Answer :
- Alternative coupling reagents : Replace classical SN2 conditions with Buchwald-Hartwig amination (Pd catalysis) to improve efficiency .
- Solvent optimization : Test DMSO or NMP for better solubility of bulky intermediates .
- Design of Experiments (DoE) : Apply factorial design to optimize temperature, stoichiometry, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
